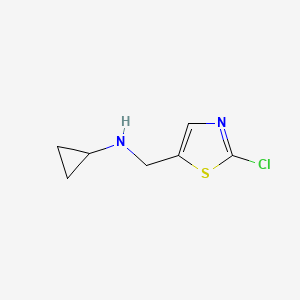

![molecular formula C14H12N2O B582491 4-(Benzyloxy)-1H-pyrrolo[2,3-b]pyridine CAS No. 1260761-21-4](/img/structure/B582491.png)

4-(Benzyloxy)-1H-pyrrolo[2,3-b]pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

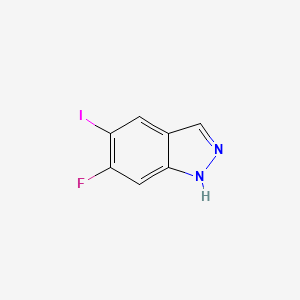

4-(Benzyloxy)-1H-pyrrolo[2,3-b]pyridine, also known as 4-benzylpyrrole, is a heterocyclic aromatic compound with a molecular formula of C12H11NO. It is a colorless liquid that is soluble in ethanol and chloroform. The compound is used as an intermediate in the synthesis of various pharmaceuticals and other compounds. It is also used as a reagent in organic chemistry and is a useful starting material for the synthesis of other heterocyclic compounds.

Wissenschaftliche Forschungsanwendungen

Anti-Tumor Efficacy

Purine analogues, such as 4-benzyloxy-7-azaindole, are important therapeutic tools due to their affinity to enzymes or receptors involved in critical biological processes . In a study, new 1,4,6-trisubstituted pyrazolo[3,4-b]pyridines were designed and synthesized, and their cytotoxic potential was studied . The most potent analogues underwent in vivo evaluation and were found to inhibit tumor growth in vivo in an orthotopic breast cancer mouse model .

Bioactive Ligands and Chemosensors

Pyridine derivatives, including 4-benzyloxy-7-azaindole, undergo Schiff base condensation reaction with appropriate substrate and under optimum conditions resulting in Schiff base as product which behave as a flexible and multidentate bioactive ligand . These Schiff bases are of great interest in medicinal chemistry as they can exhibit physiological effects similar to pyridoxal-amino acid systems which are considered to be very important in numerous metabolic reactions . They possess an interesting range of bioactivities including antibacterial, antiviral, antitubercular, antifungal, antioxidant, anticonvulsants, antidepressant, anti-inflammatory, antihypertensive, anticancer activity etc .

Hydrogenation Reactions

4-(Benzyloxy)pyridine N-oxide, a 4-substituted pyridine-1-oxide, undergoes hydrogenation over palladium to afford pyridine . This reaction is a key step in the synthesis of various pyridine derivatives.

Synthesis of Substituted Pyridines, Piperidines and Piperazines

4-(Benzyloxy)pyridine N-oxide participates in the stereoselective synthesis of substituted pyridines, piperidines and piperazines . These compounds have a wide range of applications in medicinal chemistry and drug discovery.

Antibacterial, Antithrombotic, Anti-Inflammatory, Antiproliferative, and Herbicidal Agents

The [1,2,4]triazolo[4,3-a]pyridine motif, which can be derived from 4-benzyloxy-7-azaindole, is found in a variety of biologically active compounds . These compounds exhibit a wide range of bioactivities, including antibacterial, antithrombotic, anti-inflammatory, antiproliferative, and herbicidal activities .

Ion Recognition and Chemosensors

Several pyridine-based Schiff bases show very strong binding abilities towards various cations and anions with unique photophysical properties . These compounds can be used in ion recognition and are extensively used in the development of chemosensors for qualitative and quantitative detection of selective or specific ions in various kinds of environmental and biological media .

Eigenschaften

IUPAC Name |

4-phenylmethoxy-1H-pyrrolo[2,3-b]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O/c1-2-4-11(5-3-1)10-17-13-7-9-16-14-12(13)6-8-15-14/h1-9H,10H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOCMXYXIFHGFSP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C3C=CNC3=NC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90738406 |

Source

|

| Record name | 4-(Benzyloxy)-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90738406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Benzyloxy)-1H-pyrrolo[2,3-b]pyridine | |

CAS RN |

1260761-21-4 |

Source

|

| Record name | 4-(Benzyloxy)-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90738406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4,6-Dibromothieno[3,4-b]thiophen-2-yl)octan-1-one](/img/structure/B582424.png)

![(2R,4R)-1-[(2S)-2-[(tert-Butyloxycarbonyl)amino]-5-[[imino(nitroamino)methyl]amino]-1-oxopentyl]-4-methyl-2-piperidinecarboxylic Acid Benzyl Ester](/img/structure/B582428.png)